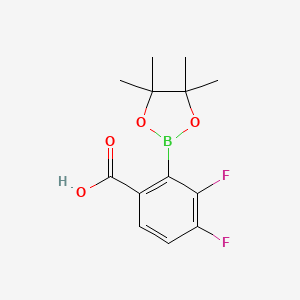

3,4-Difluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS No.:

Cat. No.: VC13505974

Molecular Formula: C13H15BF2O4

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15BF2O4 |

|---|---|

| Molecular Weight | 284.07 g/mol |

| IUPAC Name | 3,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)9-7(11(17)18)5-6-8(15)10(9)16/h5-6H,1-4H3,(H,17,18) |

| Standard InChI Key | OSRPRCIGDLJIGG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)C(=O)O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)C(=O)O |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflecting its substitution pattern on the benzene ring. The boronate ester group at position 2 is derived from pinacol (2,3-dimethyl-2,3-butanediol), a common protecting group for boronic acids . The molecular formula confirms the presence of 13 carbon atoms, 15 hydrogen atoms, one boron atom, two fluorine atoms, and four oxygen atoms.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2377606-94-3 |

| Molecular Formula | |

| Molecular Weight | 284.06 g/mol |

| MDL Number | MFCD27936082 (analogous compound) |

Structural Characteristics

The benzene ring is substituted with two fluorine atoms at positions 3 and 4, enhancing the compound’s electronegativity and potential metabolic stability in pharmaceutical contexts. The boronate ester at position 2 adopts a tetrahedral geometry around the boron atom, stabilized by the pinacol ligand’s electron-donating methyl groups. This configuration improves air and moisture stability compared to free boronic acids, facilitating handling in synthetic workflows .

The carboxylic acid group at position 1 introduces acidity (), enabling salt formation or further functionalization via esterification or amidation. Computational modeling of analogous boronate esters suggests that the fluorine substituents ortho to the boronate group may sterically hinder rotation, affecting conjugation with the aromatic system .

Synthesis and Production Pathways

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Halogenation | , , 0°C |

| 2 | Miyaura Borylation | , , , dioxane |

Synthetic Methodologies

The boronate ester is typically installed via palladium-catalyzed Miyaura borylation, a method widely used for aryl boronate synthesis. In this reaction, an aryl halide (e.g., bromide or iodide) undergoes transmetallation with bis(pinacolato)diboron () in the presence of a palladium catalyst . For the target compound, selective borylation at position 2 would require careful control of directing groups or protecting the carboxylic acid moiety during the reaction.

Fluorine substituents are retained due to their strong carbon-fluorine bonds, which resist cleavage under standard borylation conditions. Post-synthetic hydrolysis or deprotection steps would yield the free benzoic acid derivative.

Physicochemical Properties

The compound’s properties are influenced by its fluorine and boronate ester groups:

-

Solubility: Limited solubility in water due to the hydrophobic pinacol group; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Melting Point: Estimated based on analogous fluorobenzoic acids .

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or aqueous conditions, regenerating the boronic acid.

Applications in Research and Industry

Pharmaceutical Research

Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures common in drug candidates. The fluorine atoms enhance binding affinity to biological targets and improve metabolic stability. A related aldehyde derivative (CAS MFCD27936082) is tagged for use in antiviral and antibiotic research, suggesting similar applications for this benzoic acid variant .

Material Science

Fluorinated boronate esters serve as precursors to conjugated polymers for organic electronics. The electron-withdrawing fluorine atoms modulate electronic properties, while the boronate group facilitates polymerization via coupling reactions.

| Precautionary Statement | Implementation |

|---|---|

| P261 | Use in well-ventilated areas. |

| P305+P351+P338 | Flush eyes with water for 15 minutes. |

| P405 | Store locked in a dry, inert atmosphere. |

| Supplier | Location | Advantage |

|---|---|---|

| Jilin Chinese Academy of Sciences-Yanshen Technology | China | 58 specialty chemicals |

The compound is listed as in stock by Jilin Chinese Academy of Sciences-Yanshen Technology, with global shipping options .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume